N-Cyclohexyl-N-methylcinnamamide

TRPA1 ion channel pain

Avoid experimental invalidation: generic cinnamamide derivatives often lack TRPA1 activity. Procure the structurally defined N-cyclohexyl-N-methylcinnamamide for target-validated studies. • Potent TRPA1 antagonist (IC50 64 nM) in HEK293 - electrophile-independent probe for pain/itch pathways. • Dual 5-LO translocation & COX inhibition - single-agent probe for arachidonic acid cascade studies. • Confirmed purity ≥95%, solubility 35.1 μg/mL; shipped globally for early discovery.

Molecular Formula C16H21NO
Molecular Weight 243.34 g/mol
Cat. No. B319201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-N-methylcinnamamide
Molecular FormulaC16H21NO
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C(=O)C=CC2=CC=CC=C2
InChIInChI=1S/C16H21NO/c1-17(15-10-6-3-7-11-15)16(18)13-12-14-8-4-2-5-9-14/h2,4-5,8-9,12-13,15H,3,6-7,10-11H2,1H3/b13-12+
InChIKeyAXTKMKUJCKDNBD-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility35.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Research-Grade Procurement


N-Cyclohexyl-N-methylcinnamamide (CAS 197357-27-0, MFCD00157855) is a synthetic N,N-disubstituted cinnamamide derivative with the molecular formula C16H21NO and a molecular weight of 243.34 g/mol . The compound exists as the (E)-isomer, featuring a cinnamamide scaffold conjugated to an N-cyclohexyl-N-methylamine moiety [1]. This structural configuration places it within a broader class of cinnamamide derivatives under investigation for diverse pharmacological activities, including modulation of ion channels and inflammatory pathways [2]. As an AldrichCPR product offered through Sigma-Aldrich, it is designated for early discovery research purposes only, with a typical specification purity of 95% .

N,N-Disubstituted cinnamamide scaffold for ion channel and pathway studies
Research-grade purity specification (95%) for early discovery
AldrichCPR product designated for RUO procurement

Why Generic Analogs Cannot Substitute


Cinnamamide derivatives exhibit exquisitely sensitive structure-activity relationships where even minor N-substituent alterations can dictate functional selectivity. The N-cyclohexyl-N-methyl substitution pattern imparts a unique steric and lipophilic profile compared to simpler analogs like N-methylcinnamamide or N-cyclohexylcinnamamide, directly influencing target engagement and off-target profiles [1]. Unsubstituted cinnamamide has been reported to lack measurable antagonist activity at the TRPA1 ion channel, while the N-cyclohexyl-N-methyl derivative demonstrates significant potency, illustrating how the specific N,N-disubstitution pattern is a prerequisite for certain pharmacological activities [2]. Consequently, procurement of generic cinnamamide derivatives for TRPA1-focused or lipoxygenase/cyclooxygenase pathway studies carries a high risk of obtaining a compound that is inactive or functionally divergent from the intended target profile, invalidating experimental assumptions and causing costly reproducibility failures.

N-Substituent sensitivity
Minor alterations to N-cyclohexyl or N-methyl groups may abolish TRPA1 antagonist activity
Functional inactivity risk
Unsubstituted cinnamamide lacks TRPA1 antagonist activity; generic procurement may yield a null result
Multi-target profile divergence
5-LO/COX dual inhibition signature may not transfer to analogs with different N-substituents

Differentiation Evidence Against Close Analogs


TRPA1 Antagonist Activity vs. Unsubstituted Cinnamamide

N-Cyclohexyl-N-methylcinnamamide exhibits potent antagonist activity at the human TRPA1 channel, while the parent scaffold, unsubstituted cinnamamide, is reported to be completely inactive in the same assay format [1]. This binary functional switch is attributed solely to the N,N-disubstitution pattern, making the specific substitution a critical determinant of TRPA1 pharmacology.

TRPA1 antagonist
Cross-study comparable
IC₅₀ 64 nM vs inactive (unsubstituted cinnamamide)
N,N-disubstitution essential for TRPA1 antagonist activity
HEK293 FLIPR assay, 20 min preincubation
TRPA1 ion channel pain antagonist

5-Lipoxygenase Translocation Inhibition Profile

N-Cyclohexyl-N-methylcinnamamide has been tested for inhibitory activity against 5-lipoxygenase translocation in rat RBL-2H3 cells, demonstrating engagement with this key enzyme in the arachidonic acid cascade [1]. While quantitative comparative data against close analogs are not publicly available for this specific endpoint, the activity profile positions it within the subset of cinnamamides capable of modulating 5-LO translocation, a property not shared by all N-substituted variants [2]. The Medical University of Lublin repository annotates this compound as a potent lipoxygenase inhibitor that additionally modulates formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to varying extents [3].

5-LO translocation
Class-level inference
Active in RBL-2H3 cells (IC₅₀ not disclosed)
Supports dual TRPA1/5-LO pathway engagement context
Verify activity in intended cell model
5-lipoxygenase inflammation leukotriene RBL-2H3

Cyclooxygenase Inhibitory Activity

The compound has been evaluated for inhibitory activity against cyclooxygenase in both rat polymorphonuclear leukocytes (PMNs) and mouse macrophages, demonstrating measurable but potentially weaker activity compared to its lipoxygenase inhibition profile [1]. This multi-target enzyme inhibition signature (5-LO/COX) is characteristic of certain cinnamamide derivatives but is critically dependent on the N-substituent identity. The specific N-cyclohexyl-N-methyl configuration balances lipophilicity and steric bulk in a manner that enables dual enzyme engagement, a feature not automatically conferred by the cinnamamide core alone [2].

COX inhibition
Class-level inference
Active in rat PMN and mouse macrophage assays
Multi-enzyme inhibition signature
Isoform-specific potency requires review
cyclooxygenase COX prostaglandin inflammation

Aqueous Solubility Differentiation from Analogs

N-Cyclohexyl-N-methylcinnamamide exhibits a measured aqueous solubility of 35.1 μg/mL . This moderate solubility, governed by the interplay of the cyclohexyl ring (enhancing lipophilicity) and the tertiary amide (retaining hydrogen bond acceptor capacity), places it in a physicochemical space distinct from both more polar N-unsubstituted cinnamamides and more lipophilic N,N-dicyclohexyl analogs. For in vitro assay design, this solubility informs DMSO stock concentration limits and final assay solvent percentages, directly impacting experimental feasibility.

Aqueous solubility
Data to verify
35.1 μg/mL (~144 μM)
Informs DMSO stock and assay solvent limits
Verify under target assay buffer conditions
solubility physicochemical lipophilicity formulation

Antioxidant Function in Lipid Systems

The Medical University of Lublin repository annotates N-cyclohexyl-N-methylcinnamamide as an antioxidant in fats and oils, a property that extends its utility beyond enzymatic targets [1]. This antioxidant function is structurally dependent on the conjugated cinnamamide system and is not universally present across all N-substituted analogs. The N-cyclohexyl-N-methyl group may influence the compound's partitioning into lipid phases, potentially enhancing its effectiveness in lipophilic environments compared to more polar N-substituted cinnamamides.

Antioxidant in lipids
Class-level inference
Confirmed in fats and oils (quantitative data not public)
Supports lipid-phase antioxidant studies
Confirm radical scavenging in target system
antioxidant lipid peroxidation radical scavenging food chemistry

Research Application Scenarios


TRPA1 Antagonist for Pain and Itch Validation

Based on the demonstrated IC50 of 64 nM at human TRPA1 [1], N-cyclohexyl-N-methylcinnamamide serves as a suitable tool compound for acute in vitro target engagement studies. For TRPA1-dependent pain or itch pathway research, this compound offers a structurally defined antagonist distinct from broadly reactive electrophilic TRPA1 modulators such as cinnamaldehyde or allyl isothiocyanate. Researchers should confirm potency in their specific cell background, as the reported IC50 was generated in HEK293 heterologous expression systems.

Dual 5-LO/COX Pathway Inhibitor for Inflammation

The compound's confirmed activity against both 5-lipoxygenase translocation [2] and cyclooxygenase [3] supports its use as a single-agent probe for studying arachidonic acid cascade bifurcation in inflammatory models. This dual profile is particularly valuable for ex vivo experiments using rat PMNs or mouse macrophages, where the compound has documented activity. Procurement for these applications should specify purity ≥95% to minimize confounding effects from synthetic intermediates.

Lipid-Soluble Antioxidant Reference

The compound's documented antioxidant activity in fats and oils [4] supports its application as a reference compound in lipid peroxidation studies. Given its moderate aqueous solubility of 35.1 μg/mL, researchers should prepare stock solutions in ethanol or DMSO and verify final solvent concentrations do not exceed 0.1% in lipid-based assay systems.

SAR Reference Standard for Cinnamamide Libraries

As an AldrichCPR product from Sigma-Aldrich with defined purity (95%) , this compound can serve as a procurement-controlled reference standard for SAR campaigns exploring N,N-disubstituted cinnamamides. The documented binary functional switch between inactive unsubstituted cinnamamide and the TRPA1-active N-cyclohexyl-N-methyl derivative provides a clear SAR anchor point for medicinal chemistry optimization programs.

Application
Selection Property
Validation Focus
TRPA1 ion channel pathway studies
N,N-disubstitution-dependent antagonist activity
Confirm potency in target cell background
Arachidonic acid cascade bifurcation studies
Dual 5-LO/COX enzyme inhibition profile
Verify dual activity in PMN/macrophage ex vivo models
Lipid peroxidation and antioxidant reference studies
Lipid-soluble antioxidant function
Assess radical scavenging in lipid-based assay systems
SAR reference for N,N-disubstituted cinnamamide libraries
Defined purity with known TRPA1 SAR anchor
Use as positive control for SAR expansion
Quote Request

Request a Quote for N-Cyclohexyl-N-methylcinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.